molecular formula C12H16O6 B074478 Phenyl beta-D-glucopyranoside CAS No. 1464-44-4

Phenyl beta-D-glucopyranoside

Cat. No.: B074478
CAS No.: 1464-44-4
M. Wt: 256.25 g/mol
InChI Key: NEZJDVYDSZTRFS-RMPHRYRLSA-N
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Description

Phenyl beta-D-glucopyranoside is a naturally occurring glycoside, a type of carbohydrate derivative, found in various plants. It consists of a glucose molecule linked to a phenyl group. This compound is known for its role in various biological processes and its potential therapeutic applications, particularly due to its anti-inflammatory and anti-cancer properties .

Mechanism of Action

Target of Action

Phenyl Beta-D-Glucopyranoside is a naturally occurring glycoside (monosaccharide) that is present in plants such as Goniophlebium niponicum (fern family) and Gymnadenia conopsea (orchid family) . It has been found to target inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 being involved in the synthesis of prostaglandins.

Mode of Action

This compound inhibits the production of nitric oxide (NO) by suppressing the expression of iNOS . It also inhibits the expression of COX-2 . Furthermore, it inhibits the nuclear translocation of nuclear factor-kappa B (NF-κB) , a transcription factor that regulates the expression of genes involved in inflammatory responses.

Biochemical Pathways

The compound’s action on iNOS, COX-2, and NF-κB affects the inflammatory response pathway . By inhibiting these targets, this compound can attenuate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 . This leads to a reduction in inflammation and related symptoms.

Pharmacokinetics

Its effects on inos, cox-2, and nf-κb suggest that it can be absorbed and reach its targets to exert its anti-inflammatory effects .

Result of Action

This compound’s inhibition of iNOS, COX-2, and NF-κB results in a decrease in the production of pro-inflammatory cytokines . This leads to an overall reduction in inflammation. It also abolishes increased adhesion, ninjurin 1 (Ninj1) expression, and matrix metalloproteinase (MMP) activity induced by endotoxin treatment .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of endotoxins can induce the expression of Ninj1 and MMP, which this compound can abolish . The compound’s effects can also be influenced by the presence of other molecules in its environment, as suggested by studies showing different aggregation preferences for this compound homodimers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl beta-D-glucopyranoside can be synthesized through the reaction of glucose with phenol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the glycosidic bond between the glucose and phenyl group. The product is then purified through recrystallization from water .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of biocatalysts, such as glycosidases, can also be employed to achieve regioselective synthesis under milder conditions .

Chemical Reactions Analysis

Types of Reactions: Phenyl beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenyl beta-D-glucopyranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZJDVYDSZTRFS-RMPHRYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883677
Record name Phenyl beta-D-glucopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464-44-4
Record name Phenyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-D-Glucopyranoside, phenyl
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENYL .BETA.-D-GLUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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